3-Iodo-2-methylbenzotrifluoride 3-Iodo-2-methylbenzotrifluoride
Brand Name: Vulcanchem
CAS No.: 863111-55-1
VCID: VC8456706
InChI: InChI=1S/C8H6F3I/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,1H3
SMILES: CC1=C(C=CC=C1I)C(F)(F)F
Molecular Formula: C8H6F3I
Molecular Weight: 286.03 g/mol

3-Iodo-2-methylbenzotrifluoride

CAS No.: 863111-55-1

Cat. No.: VC8456706

Molecular Formula: C8H6F3I

Molecular Weight: 286.03 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-2-methylbenzotrifluoride - 863111-55-1

Specification

CAS No. 863111-55-1
Molecular Formula C8H6F3I
Molecular Weight 286.03 g/mol
IUPAC Name 1-iodo-2-methyl-3-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6F3I/c1-5-6(8(9,10)11)3-2-4-7(5)12/h2-4H,1H3
Standard InChI Key RGOUOPUELKSWEC-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1I)C(F)(F)F
Canonical SMILES CC1=C(C=CC=C1I)C(F)(F)F

Introduction

Structural and Chemical Properties of 3-Iodo-2-methylbenzotrifluoride

Molecular Architecture

The compound features a benzene ring with three substituents:

  • Trifluoromethyl (-CF3_3): A strong electron-withdrawing group at the 1-position, enhancing electrophilic substitution resistance.

  • Methyl (-CH3_3): An electron-donating group at the 2-position, directing further substitution to the 5- or 6-positions.

  • Iodo (-I): A heavy halogen at the 3-position, contributing to molecular polarizability and potential coupling reactivity .

The interplay of these groups creates a sterically hindered and electronically diverse system, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Characteristics

While experimental data specific to 3-iodo-2-methylbenzotrifluoride is limited, analogous compounds suggest:

  • Molecular Weight: ~290.02 g/mol.

  • Melting Point: Estimated 80–100°C (based on trifluoromethyl and iodine contributions to lattice energy).

  • Solubility: Likely low in polar solvents (e.g., water) but moderate in aprotic solvents (e.g., DMSO, THF).

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 3-iodo-2-methylbenzotrifluoride can be conceptualized through functional group interconversion (FGI) strategies applied to precursors like 3-nitro-2-methylbenzotrifluoride . Key steps may include:

  • Nitration of Benzotrifluoride: As demonstrated in WO1988010247A1 , benzotrifluoride is nitrated using HNO3_3-H2_2SO4_4 to yield 3-nitrobenzotrifluoride.

  • Methylation: Introduction of a methyl group via dimethyloxosulfonium methylide, generating 3-nitro-2-methylbenzotrifluoride .

  • Nitro-to-Iodo Conversion: Reduction of the nitro group to an amine (as in ), followed by diazotization and iodination (Sandmeyer reaction).

Hypothetical Reaction Scheme:

3-Nitro-2-methylbenzotrifluorideReduction3-Amino-2-methylbenzotrifluorideNaNO2/HClDiazonium SaltKI3-Iodo-2-methylbenzotrifluoride\text{3-Nitro-2-methylbenzotrifluoride} \xrightarrow{\text{Reduction}} \text{3-Amino-2-methylbenzotrifluoride} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{KI}} \text{3-Iodo-2-methylbenzotrifluoride}

Challenges in Iodination

  • Regioselectivity: Competing para/ortho-directing effects of -CF3_3 and -CH3_3 may necessitate protective group strategies.

  • Iodine Stability: The C-I bond’s susceptibility to photolytic cleavage requires inert atmosphere handling.

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